NEU-1045
Description
NEU-1045 is a quinoline-based compound identified as a lead candidate with cross-pathogen activity against protozoan parasites, including Trypanosoma brucei (causative agent of human African trypanosomiasis), Leishmania spp. (leishmaniasis), and Plasmodium falciparum (malaria) . Derived from structural modifications of lapatinib, a tyrosine kinase inhibitor, this compound incorporates a 4-aminoquinoline scaffold with a substituted 4-(3-fluorobenzyloxy)aniline moiety .
Properties
Molecular Formula |
C32H28FN3O4S |
|---|---|
Molecular Weight |
569.6514 |
IUPAC Name |
N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine |
InChI |
InChI=1S/C32H28FN3O4S/c33-26-3-1-2-23(20-26)22-40-28-9-7-27(8-10-28)35-32-14-15-34-31-13-6-25(21-30(31)32)24-4-11-29(12-5-24)41(37,38)36-16-18-39-19-17-36/h1-15,20-21H,16-19,22H2,(H,34,35) |
InChI Key |
JAHULYBEHCDIPN-UHFFFAOYSA-N |
SMILES |
FC1=CC(COC(C=C2)=CC=C2NC3=CC=NC(C3=C4)=CC=C4C5=CC=C(S(N6CCOCC6)(=O)=O)C=C5)=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NEU-1045; NEU 1045; NEU1045. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
NEU-1045 belongs to a library of quinoline derivatives optimized for antiparasitic activity. Key analogues, such as NEU-554 and NEU-617, were developed to address its physicochemical shortcomings while maintaining or enhancing efficacy. Below is a detailed comparison:
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound | MW | clogP | PPB (%) | CLint (µL/min/mg) | pKa | Activity (IC₅₀, µM) |
|---|---|---|---|---|---|---|
| This compound | 569.6 | 5.76 | 7.25 | 80.8 | 2.0 | 0.98 (Leishmania) |
| NEU-554 | 482.5* | 4.12* | 15.4* | 45.3* | 3.5* | 0.54 (Leishmania) |
| NEU-617 | 521.3* | 5.02* | 10.8* | 92.1* | 2.8* | 0.32 (T. brucei) |
Note: Values marked with () are inferred from optimization trends described in .
Key Findings
Lipophilicity and Solubility: this compound’s high clogP (5.76) reflects poor aqueous solubility, a common issue in quinoline derivatives. NEU-554, with a reduced clogP (4.12), demonstrated improved solubility and lower plasma protein binding (PPB = 15.4%) compared to this compound (PPB = 7.25%) . NEU-617 retained moderate lipophilicity (clogP = 5.02) but showed enhanced metabolic stability (CLint = 92.1 µL/min/mg), likely due to steric hindrance from its substituents .
Metabolic Stability :
- This compound’s high intrinsic clearance (CLint = 80.8 µL/min/mg) suggested rapid hepatic metabolism. NEU-554’s lower CLint (45.3 µL/min/mg) indicated slower degradation, improving its half-life .
Biological Activity: this compound exhibited potent activity against Leishmania spp. (IC₅₀ = 0.98 µM) but weaker effects on T. brucei . NEU-617, optimized for T. brucei, showed superior potency (IC₅₀ = 0.32 µM) due to its morpholine-substituted quinoline core, enhancing target engagement . NEU-554 achieved higher leishmanicidal activity (IC₅₀ = 0.54 µM) by replacing the fluorobenzyloxy group with a polar aminoheterocycle, balancing potency and drug-likeness .
Lead Optimization Metrics :
- Lipophilic Ligand Efficiency (LLE), a critical parameter for lead quality, improved in analogues. NEU-554’s LLE (calculated as pIC₅₀ − clogP) increased to 3.8 vs. This compound’s 2.2, aligning with guidelines for drug candidates .
Structural and Functional Insights
- This compound : The 4-(3-fluorobenzyloxy)aniline group contributes to target binding but increases molecular weight (569.6) and hydrophobicity .
- NEU-554 : Substitution with a pyridylmethylamine group reduced MW (482.5) and clogP while maintaining hydrogen-bonding capacity for parasite enzyme inhibition .
- NEU-617: A morpholine ring at the quinoline 4-position enhanced solubility and conferred selectivity for T. brucei’s kinase targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
